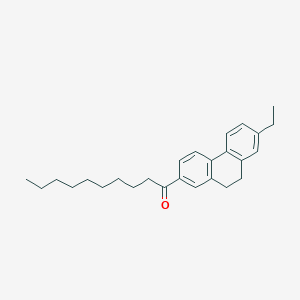![molecular formula C14H15N3 B14586902 N-{2-[(E)-Phenyldiazenyl]ethyl}aniline CAS No. 61327-72-8](/img/structure/B14586902.png)
N-{2-[(E)-Phenyldiazenyl]ethyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(E)-Phenyldiazenyl]ethyl}aniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The structure of this compound includes a phenyl group attached to a diazenyl group, which is further connected to an ethyl group and an aniline moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-Phenyldiazenyl]ethyl}aniline typically involves the diazotization of aniline followed by coupling with an appropriate ethyl-substituted compound. One common method includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an ethyl-substituted aromatic compound under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium intermediate and to achieve high coupling efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(E)-Phenyldiazenyl]ethyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄), respectively.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrazo compounds or primary amines.
Substitution: Various halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
N-{2-[(E)-Phenyldiazenyl]ethyl}aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug metabolism.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-{2-[(E)-Phenyldiazenyl]ethyl}aniline involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The pathways involved include:
Enzymatic Reduction: Reduction by enzymes such as azo reductases, leading to the formation of amines.
Electrophilic Attack: The azo group can act as an electrophile, reacting with nucleophilic sites on proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: A simpler azo compound with two phenyl groups attached to the azo group.
4-Aminoazobenzene: Contains an amino group on one of the phenyl rings.
Disperse Orange 3: A commercially used azo dye with a similar structure.
Uniqueness
N-{2-[(E)-Phenyldiazenyl]ethyl}aniline is unique due to the presence of both an ethyl group and an aniline moiety, which can influence its reactivity and applications
Eigenschaften
CAS-Nummer |
61327-72-8 |
|---|---|
Molekularformel |
C14H15N3 |
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
N-(2-phenyldiazenylethyl)aniline |
InChI |
InChI=1S/C14H15N3/c1-3-7-13(8-4-1)15-11-12-16-17-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI-Schlüssel |
GKMFSAWXICWJPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCCN=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)
![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)
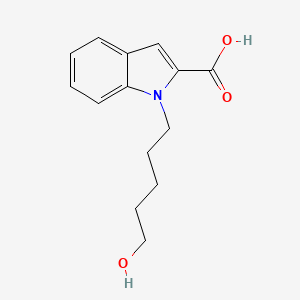

![Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate](/img/structure/B14586829.png)
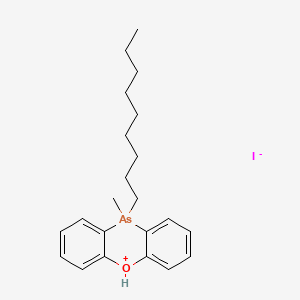
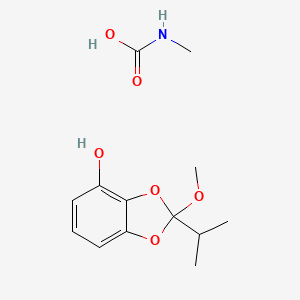
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)

![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)
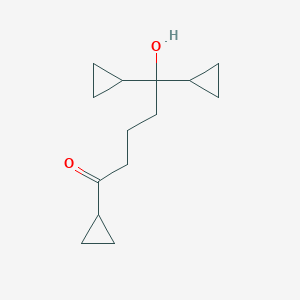

![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)
